
5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a piperidin-4-yl group at position 5 and an amine at position 2. The thiadiazole scaffold is known for its electron-deficient aromatic system, which facilitates diverse non-covalent interactions, while the piperidine moiety introduces conformational flexibility and basicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine derivatives with thiadiazole precursors in the presence of catalysts such as trifluoroacetic acid or other suitable acids . The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial and fungal strains:
- Bacterial Inhibition : Studies have shown that compounds containing the thiadiazole moiety demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, certain derivatives have reported Minimum Inhibitory Concentration (MIC) values as low as 25 μg/mL against S. aureus and E. coli .
- Fungal Activity : The compound also exhibits antifungal properties against strains like Candida albicans and Aspergillus niger, with some derivatives showing MIC values comparable to established antifungal agents like fluconazole .
Potential Drug Development
The structural features of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine make it a promising candidate in drug development:
- Lead Compound : Its biological activity suggests potential as a lead compound in developing new antimicrobial agents. The incorporation of piperidine enhances the pharmacological profile, making it suitable for further modifications to improve efficacy and reduce toxicity .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis of New Derivatives : Researchers synthesized various 2-amino-1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity. Compounds with halogen substitutions generally exhibited enhanced antibacterial properties .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions on the thiadiazole ring significantly affect biological activity. For example, introducing halogen groups improved antibacterial effects against both Gram-positive and Gram-negative pathogens .
- Comparative Studies : Comparative studies with standard drugs demonstrated that certain derivatives of this compound outperformed conventional antibiotics in terms of potency against resistant strains .
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The compound may also interact with DNA or RNA, leading to the disruption of vital cellular processes .
Comparison with Similar Compounds
Comparison with Similar Thiadiazol-2-amine Derivatives
Key Observations :
- Piperidinyl vs. Pyridyl : The piperidine group introduces conformational flexibility, whereas pyridine enhances planarity and π-π stacking .
- Electron-Donating vs. Withdrawing Groups : Trifluoromethyl substituents () increase metabolic stability, while aryl groups (e.g., phenyl, pyridyl) modulate electronic properties and binding affinity .
Anticancer Activity
- Schiff Bases of 5-(4-Fluorophenyl)thiophen-2-yl Derivatives : Demonstrated selective cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 1.28 µg/mL) .
- Quinazoline-Thiadiazole Hybrids : Act as glycogen synthase kinase-3 (GSK-3) inhibitors with hypoglycemic activity .
Antimicrobial Activity
- N-Phenyl-5-[Pyridin-3-yl]-1,3,4-thiadiazol-2-amine : Exhibited superior binding energy (-9.2 kcal/mol) as a FabH inhibitor in Mycobacterium tuberculosis, outperforming oxadiazole analogs .
Enzyme Inhibition
- 5-(Trifluoromethyl) Derivatives : High yields (72–94%) suggest scalability for further pharmacological screening .
Structural and Crystallographic Insights
- Dihedral Angles : Substituents influence molecular geometry. For example, 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine exhibits dihedral angles of 18.2° and 30.3° between thiadiazole and pyridine rings in two crystallographically distinct molecules . In contrast, 5-[(2-methyl-4-nitroimidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine shows a dihedral angle of 70.86°, affecting packing via N–H···N hydrogen bonds .
- Hydrogen Bonding : The piperidinyl group in the target compound may participate in hydrogen bonding via its amine, similar to pyridyl derivatives forming 2D supramolecular networks .
Computational and Docking Studies
- FabH Inhibitors : Molecular docking revealed that N-phenyl-5-[pyridin-3-yl]-1,3,4-thiadiazol-2-amine (Compound Iva) had the best binding energy (-9.2 kcal/mol) due to hydrophobic interactions with pyridine and thiadiazole .
- Electronic Properties : Theoretical studies on 5-(benzylthio) derivatives highlighted charge distribution patterns critical for bioactivity .
Biological Activity
5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and its potential applications in various therapeutic areas.
Structural Overview
The compound features a piperidine ring fused to a thiadiazole ring, which imparts unique chemical properties. The presence of the thiadiazole moiety is crucial for its biological activity, allowing it to interact with various biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens and shown effectiveness against bacteria and fungi. For instance, derivatives of this compound have demonstrated activity against Staphylococcus aureus and Escherichia coli, with growth inhibition zones ranging from 14–17 mm .
2. Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, modifications to the piperidine ring have led to enhanced activity against these cell lines, with IC50 values indicating potent effects .
3. Antileishmanial Activity
In a study focusing on leishmaniasis, derivatives of this compound were synthesized and evaluated for their activity against Leishmania major. Compounds displayed moderate in vitro antileishmanial activity with IC50 values ranging from 27 µM to 68.9 µM .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Protein Interaction : The piperidine moiety allows for binding to specific proteins and receptors involved in cellular signaling pathways.
- Biochemical Pathways : The compound influences several biochemical pathways depending on its target interactions, contributing to its pharmacological effects.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of the compound effectively inhibited bacterial growth, showcasing potential for development as a new class of antibiotics.
- Anticancer Activity : In vitro assays revealed that certain derivatives significantly reduced cell viability in cancer cell lines compared to standard treatments like Doxorubicin .
- Leishmaniasis Treatment : New synthetic compounds based on this scaffold showed promising results in reducing the infectivity of L. major in macrophages .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Antibacterial | S. aureus | 14–17 mm | |
Anticancer | MCF-7 | <25 | |
Antileishmanial | L. major | 27 - 68.9 |
Mechanism | Description |
---|---|
Protein Binding | Interacts with proteins involved in signaling |
Pathway Modulation | Influences multiple biochemical pathways |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate under concentrated sulfuric acid, followed by cyclization (e.g., Scheme 25 in ). Optimize yield by controlling reaction temperature (e.g., 90°C for 1 hour in DMF) and stoichiometric ratios of reagents. Recrystallization from ethanol/acetone mixtures improves purity .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer : Use 1H/13C NMR to confirm amine and piperidine protons (δ 1.5–3.5 ppm) and thiadiazole carbons (δ 150–160 ppm). Single-crystal X-ray diffraction (XRD) resolves bond lengths (e.g., C–S: ~1.74 Å) and dihedral angles between thiadiazole and piperidine rings (e.g., 18.2°–30.3°). Hydrogen bonding networks (N–H···N) can be validated via XRD .
Q. What are common impurities formed during synthesis, and how can they be mitigated?
- Methodological Answer : Side products like uncyclized intermediates or oxidized thiadiazoles may form. Monitor reactions via TLC (silica gel, ethyl acetate/hexane). Purify by column chromatography (silica, gradient elution) or recrystallization (DMSO/water mixtures). HPLC (C18 column, 98–99% purity) ensures final product quality .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in reaction optimization?
- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to model transition states and identify energy barriers in cyclocondensation steps. Use ICReDD’s reaction path search methods to predict optimal conditions (e.g., solvent, catalyst). Integrate experimental data into computational workflows to refine parameters like temperature and reagent ratios .
Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?
- Methodological Answer : Synthesize derivatives with varied substituents on the piperidine or thiadiazole rings (e.g., aromatic aldehydes, chloroacetyl chloride). Test antimicrobial/anticancer activity via MIC assays (e.g., against S. aureus or MCF-7 cells). Correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with bioactivity using multivariate regression .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Assess variables like cell line specificity (e.g., HeLa vs. HepG2), compound purity (HPLC >95%), and assay protocols (e.g., MTT vs. resazurin). Validate inconsistencies via orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein targets). Use meta-analysis to identify confounding factors .
Q. How to apply factorial design in optimizing reaction parameters?
- Methodological Answer : Use a 2^k factorial design to test variables: temperature (70–110°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. DMSO). Analyze main effects and interactions via ANOVA. For example, higher Pd(PPh3)4 loading (10 mol%) in Suzuki couplings improves yield (39–99%) .
Properties
IUPAC Name |
5-piperidin-4-yl-1,3,4-thiadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h5,9H,1-4H2,(H2,8,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESVFQUWHKHBOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268751 | |
Record name | 5-(4-Piperidinyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881040-24-0 | |
Record name | 5-(4-Piperidinyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881040-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Piperidinyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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